molecular formula C13H17NO3 B169528 (R)-Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 100858-34-2

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B169528
CAS No.: 100858-34-2
M. Wt: 235.28 g/mol
InChI Key: NDGWBAFATMSBHZ-GFCCVEGCSA-N
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Description

®-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. Piperidine rings are commonly found in many bioactive molecules and pharmaceuticals, making this compound significant in medicinal chemistry. The presence of a hydroxyl group at the C3 position introduces chirality, which can significantly influence the biological activity of the molecule.

Scientific Research Applications

®-Benzyl 3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Future Directions

An ®-specific carbonyl reductase from Candida parapsilosis (CprCR, also known as R-specific alcohol dehydrogenase) that catalyzes asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine (S-NBHP) was identified for the first time . This suggests potential future directions in the synthesis of “®-Benzyl 3-hydroxypiperidine-1-carboxylate” using biocatalysts.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, ®-Benzyl 3-hydroxypiperidine-1-carboxylate interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for the enzyme .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ®-Benzyl 3-hydroxypiperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it serves as a substrate for the ®-specific carbonyl reductase enzyme, leading to the production of (S)-N-Boc-3-hydroxypiperidine .

Metabolic Pathways

®-Benzyl 3-hydroxypiperidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it serves as a substrate for the ®-specific carbonyl reductase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-hydroxypiperidine-1-carboxylate typically involves the asymmetric reduction of 3-piperidone derivatives. One common method is the use of an ®-specific carbonyl reductase from Candida parapsilosis, which catalyzes the reduction of 3-piperidone to ®-3-hydroxypiperidine . This biocatalytic process is often coupled with glucose dehydrogenase to regenerate the cofactor NADH, enhancing the efficiency of the reaction.

Industrial Production Methods

In industrial settings, the synthesis of ®-Benzyl 3-hydroxypiperidine-1-carboxylate can be scaled up using whole-cell biocatalysts in aqueous monophasic systems. This method allows for high substrate concentrations and efficient conversion rates, making it commercially viable .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in various alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of a benzyl group, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

benzyl (3R)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWBAFATMSBHZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426141
Record name (R)-Benzyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100858-34-2
Record name (R)-Benzyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Benzyl 3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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